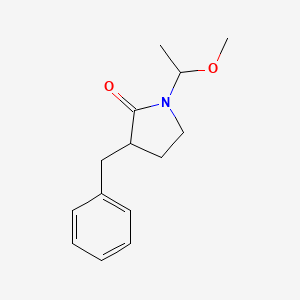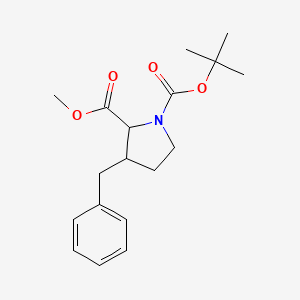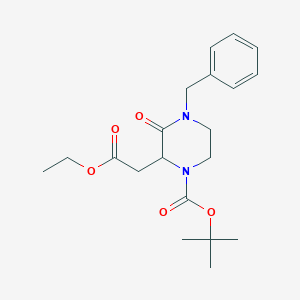
1-((Tetrahydro-2H-pyran-4-yl)methyl)guanidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((Tetrahydro-2H-pyran-4-yl)methyl)guanidine hydrochloride is a chemical compound with the molecular formula C12H23ClN2O2. It is known for its unique structure, which includes a tetrahydropyran ring and a guanidine group. This compound is used in various scientific research fields due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((Tetrahydro-2H-pyran-4-yl)methyl)guanidine hydrochloride typically involves the reaction of tetrahydro-2H-pyran-4-ylmethylamine with cyanamide under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and high-pressure reactors to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
1-((Tetrahydro-2H-pyran-4-yl)methyl)guanidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the guanidine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted guanidines, amines, and oxo derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-((Tetrahydro-2H-pyran-4-yl)methyl)guanidine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-((Tetrahydro-2H-pyran-4-yl)methyl)guanidine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as an inhibitor or activator, depending on the target and the context of its use. The compound’s unique structure allows it to bind effectively to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)guanidine hydrochloride
- N-(Tetrahydro-2H-pyran-4-ylmethyl)-4-piperidinecarboxamide hydrochloride
Uniqueness
1-((Tetrahydro-2H-pyran-4-yl)methyl)guanidine hydrochloride stands out due to its specific combination of a tetrahydropyran ring and a guanidine group. This unique structure imparts distinctive chemical and biological properties, making it valuable in various research and industrial applications .
Properties
CAS No. |
2206967-66-8 |
|---|---|
Molecular Formula |
C7H16ClN3O |
Molecular Weight |
193.67 g/mol |
IUPAC Name |
2-(oxan-4-ylmethyl)guanidine;hydrochloride |
InChI |
InChI=1S/C7H15N3O.ClH/c8-7(9)10-5-6-1-3-11-4-2-6;/h6H,1-5H2,(H4,8,9,10);1H |
InChI Key |
AETAZBCSTDREGZ-UHFFFAOYSA-N |
SMILES |
C1COCCC1CN=C(N)N.Cl |
Canonical SMILES |
C1COCCC1CN=C(N)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Methyl-3,9-diazaspiro[5.5]undecane-2,4-dione hydrochloride](/img/structure/B1486180.png)
![1-[1-(3-Pyrrolidinyl)ethyl]-3-pyrrolidinol dihydrochloride](/img/structure/B1486183.png)

![2-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)cyclopropanecarboxamide](/img/structure/B1486188.png)





![5-[(Trimethylsilyl)oxy]-2-azepanone](/img/structure/B1486194.png)
![Methyl 9-methoxy-7-oxo-1,2,3,4,5,7-hexahydropyrido[1,2-d][1,4]diazepine-10-carboxylate hydrochloride](/img/structure/B1486196.png)


